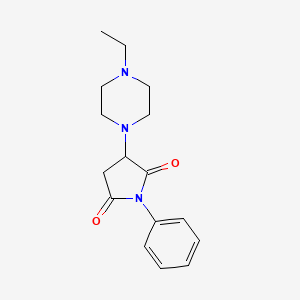
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first introduced in Japan in 1983 and has since been used for its anxiolytic, sedative, and muscle relaxant properties.
作用機序
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties and to be effective in the treatment of insomnia. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood and behavior.
実験室実験の利点と制限
One advantage of using 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor and accurate measurement of its effects. However, one limitation is that this compound may have off-target effects on other receptors, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of more selective GABA-A receptor modulators that have fewer off-target effects. Additionally, there is a need for more studies on the long-term effects of this compound use, particularly on cognitive function and addiction potential. Finally, research on the use of this compound in combination with other drugs, such as antidepressants, could provide valuable insights into its potential therapeutic uses.
合成法
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione is typically synthesized by the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with 4-ethyl-1-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been well established and has been used in various studies.
科学的研究の応用
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research for its anxiolytic properties. It has been shown to be effective in reducing anxiety levels in animal models and humans. Additionally, it has been used in the treatment of insomnia and depression. This compound has also been used in the study of the GABAergic system, which plays a crucial role in regulating anxiety and other neurological functions.
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-8-10-18(11-9-17)14-12-15(20)19(16(14)21)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPVBPDHWHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-5-[(5-chloro-2-thienyl)methyl]-3-cyclopentylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5026663.png)
![(3S)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5026672.png)
![1-(4-nitrophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5026676.png)


![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5026695.png)
![4'-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5026700.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(1-pyrrolidinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5026701.png)
![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)
![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)

![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}acetamide](/img/structure/B5026753.png)